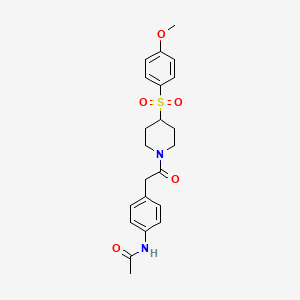

N-(4-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

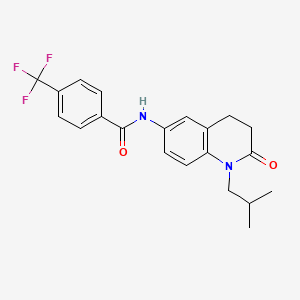

“N-(4-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide” is a compound that falls under the category of phenoxy acetamide derivatives . These compounds have been the subject of numerous studies due to their wide range of biological activities .

Synthesis Analysis

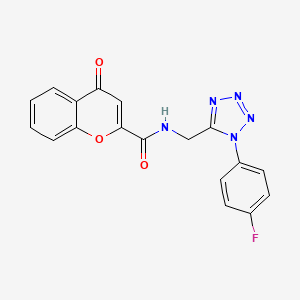

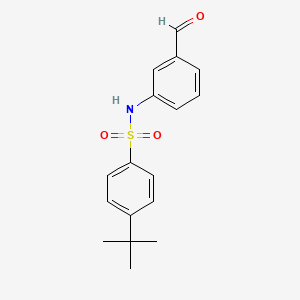

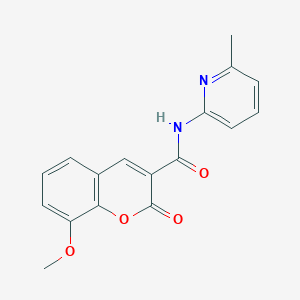

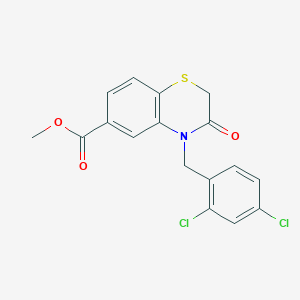

The synthesis of similar compounds involves a series of reactions. For instance, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature . These were then subjected to Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a piperidin-1-ylsulfonyl group attached to a 4-methoxyphenyl group, an acetamide group, and a phenyl group .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibitory Activities

Compounds derived from N-(4-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide have been studied for their enzyme inhibitory activities. For example, certain synthesized analogues exhibited significant inhibition against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings are critical for understanding the compounds' potential therapeutic applications and mechanism of action at the molecular level (Virk et al., 2018).

Synthesis Methods

Research has also focused on the synthesis methods of these compounds, including both conventional and microwave-assisted protocols. These methods aim to optimize reaction conditions to improve yields and reduce reaction time, contributing to the efficient production of these chemicals for further studies (Virk et al., 2018).

Antibacterial Potentials

Some derivatives have been evaluated for their antibacterial potentials against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These studies highlight the compounds' potential as antibacterial agents, offering a basis for developing new treatments against bacterial infections (Iqbal et al., 2017).

Anticancer Effects

Further, some compounds have shown anticancer effects against hepatocellular carcinoma cell lines, HepG2 and Huh7, indicating their potential use in cancer therapy. The research included molecular docking studies to understand how these compounds interact with cancer cell lines, providing insights into their mechanism of action and the basis for further development as anticancer agents (Eldeeb et al., 2022).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its biological activities, potential therapeutic applications, and the development of new derivatives . This could provide an opportunity for chemists to design new compounds that are safe and effective in enhancing life quality .

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target alpha1-adrenergic receptors .

Mode of Action

Similar compounds have shown affinity for alpha1-adrenergic receptors, suggesting that this compound may interact with these receptors in a similar manner .

Biochemical Pathways

Alpha1-adrenergic receptors, which are potential targets of this compound, are involved in numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

Similar compounds have been subjected to in silico adme calculations, which identified promising lead compounds .

Result of Action

Similar compounds have shown significant activity against certain strains in in vitro antimicrobial activity tests .

Action Environment

The development of fast and cost-effective methods for the synthesis of substituted piperidines, which are structurally similar to this compound, is considered an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

N-[4-[2-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-16(25)23-18-5-3-17(4-6-18)15-22(26)24-13-11-21(12-14-24)30(27,28)20-9-7-19(29-2)8-10-20/h3-10,21H,11-15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORUPGIGTOLWKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2718476.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2718477.png)

![4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2718479.png)

![2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2718480.png)

![4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine](/img/structure/B2718483.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide](/img/structure/B2718487.png)

![2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide](/img/structure/B2718494.png)